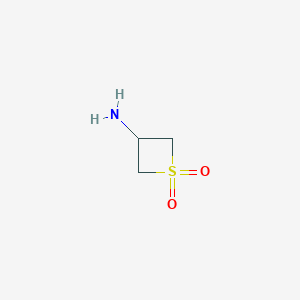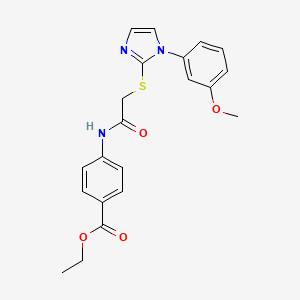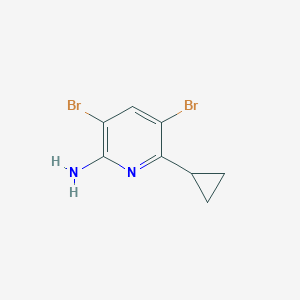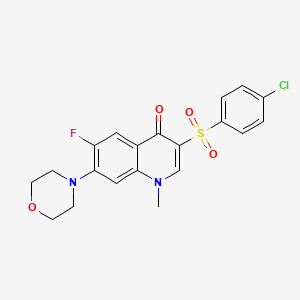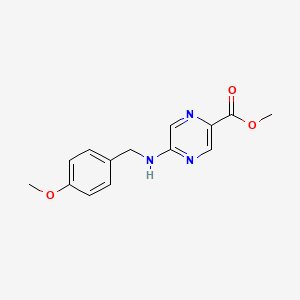
Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate” is a chemical compound with the molecular formula C14H15N3O3 . It is a white solid that is stored at temperatures between 0-5°C . The IUPAC name for this compound is “this compound” and its InChI code is "1S/C14H15N3O3/c1-19-11-5-3-10(4-6-11)7-16-13-9-15-12(8-17-13)14(18)20-2/h3-6,8-9H,7H2,1-2H3,(H,16,17)" .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its InChI code. The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for database searches .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, reactions at the benzylic position are common in similar compounds. These can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
“this compound” is a white solid with a molecular weight of 273.29 . It is stored at temperatures between 0-5°C .Wirkmechanismus
The mechanism of action of Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells and fungi.
Biochemical and Physiological Effects:
This compound has shown significant biochemical and physiological effects in various studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi, and has also exhibited anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of novel materials, and it has also shown promising results as an anticancer and antifungal agent. However, one of the main limitations is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research related to Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate. One of the main directions is to further explore its potential as an anticancer and antifungal agent. Additionally, there is a need to develop more efficient synthesis methods that can produce higher yields of the compound. Finally, there is also a need to explore the potential applications of this compound in other fields such as material science and catalysis.
Conclusion:
In conclusion, this compound is a versatile compound that has shown promising results in various scientific research applications. Its potential as an anticancer and antifungal agent, as well as a building block for the synthesis of novel materials, makes it a valuable compound for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate can be synthesized using a multistep process that involves the reaction between 4-methoxybenzylamine and 2,3-dichloropyrazine, followed by the reaction with methyl chloroformate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has shown promising results as an anticancer agent, antifungal agent, and as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
methyl 5-[(4-methoxyphenyl)methylamino]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-5-3-10(4-6-11)7-16-13-9-15-12(8-17-13)14(18)20-2/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNALCWXJSSHVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(N=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3011634.png)

![N-(3,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B3011637.png)
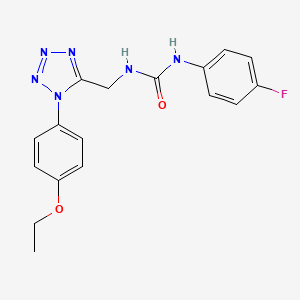


![N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B3011646.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3011647.png)

